2-methyl-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide
Description
Properties
IUPAC Name |
2-methyl-N-[2-[[2-(trifluoromethyl)phenyl]carbamoylamino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O2/c1-14-8-2-3-9-15(14)20(29)26-18-12-6-7-13-19(18)28-21(30)27-17-11-5-4-10-16(17)22(23,24)25/h2-13H,1H3,(H,26,29)(H2,27,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOJXEBAYCSPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide typically involves multi-step reactions starting from basic aromatic precursors. One common approach involves:
Formation of Urea Derivative: : The initial step might involve the reaction of a trifluoromethyl phenyl isocyanate with an aniline derivative to form a substituted urea.
Amidation Reaction: : This urea derivative can then undergo an amidation reaction with 2-methylbenzoyl chloride in the presence of a base like triethylamine, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production methods would likely focus on optimizing yield and purity. This could involve:
Batch Processes: : Using controlled batch processes to handle intermediate steps.
Catalysts and Optimized Conditions: : Employing catalysts to increase reaction efficiency and applying optimized temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide can undergo various types of chemical reactions:
Oxidation: : It might be oxidized under strong oxidizing conditions, leading to breakdown products useful for studying its stability.
Reduction: : Reduction reactions could target the urea or amide functionalities, modifying the compound's properties.
Substitution: : Given the aromatic rings, electrophilic substitution reactions could introduce new substituents.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalytic hydrogenation or using reducing agents such as sodium borohydride.
Substitution: : Electrophiles such as bromine or chlorinating agents.
Major Products Formed
Oxidation: : Various carboxylic acid derivatives or simple aromatic carboxylates.
Reduction: : Amino derivatives or reduced amide functionalities.
Substitution: : Halo-derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
Analytical Standards: : Used as a standard in analytical techniques such as HPLC or GC-MS.
Reagent: : Employed as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology
Biomolecular Probes: : Potential use as a probe for studying protein-ligand interactions.
Medicine
Pharmacology: : Its structure suggests possible development into pharmaceutical agents targeting specific proteins or enzymes.
Industry
Material Science: : Components in the synthesis of high-performance materials, coatings, or polymers.
Mechanism of Action
2-methyl-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide's mechanism of action in biological systems might involve:
Molecular Targets: : Interaction with specific enzymes or receptors, potentially inhibiting or modulating their activity.
Pathways: : Modulation of signaling pathways, resulting in altered cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
Key Observations:
Trifluoromethyl groups significantly increase lipophilicity and metabolic stability, as seen in flutolanil and compound 10e .
Hydrogen-Bonding Capability :
- The urea group in the target compound and its analogs enables strong hydrogen-bonding interactions, critical for binding to enzymes or receptors. For example, compound 3b incorporates an imidazole ring, which adds pH-dependent binding versatility .
Synthetic Yields :
Crystallographic and Computational Insights
- Tools like Mercury CSD 2.0 () enable comparative analysis of crystal structures. For example, the trifluoromethyl group in the target compound may adopt a conformation that minimizes steric clashes, akin to fluorinated benzamides studied by Zhu et al. .
- Glide XP scoring () highlights the importance of hydrophobic enclosure for ligands with trifluoromethyl groups, which could explain enhanced binding in analogs like 10e .
Biological Activity
2-methyl-N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)benzamide, identified by its CAS number 1203149-64-7, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.
- Molecular Formula : C22H18F3N3O2
- Molecular Weight : 413.4 g/mol
- Structure : The compound features a complex structure with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several areas:
Antiviral Activity
Studies have indicated that derivatives of N-phenylbenzamide, which includes the target compound, exhibit antiviral properties. For instance, a related class of compounds has been tested against Enterovirus 71 (EV71), showing promising inhibitory effects with IC50 values in the low micromolar range (5.7 to 12 μM). The selectivity index (SI) values for these compounds were comparable or superior to established antiviral agents like pirodavir .
Antimicrobial Properties
N-phenylbenzamide derivatives have demonstrated a broad spectrum of antimicrobial activity. They have been synthesized and evaluated for their efficacy against various bacterial strains, indicating potential use as antibacterial agents .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral entry or replication processes.
- Modulation of Enzyme Activity : Some studies suggest that these compounds can act as enzyme inhibitors, affecting metabolic pathways in pathogens .
Case Studies and Research Findings
-
Antiviral Efficacy Against EV71 :
- A study evaluated several N-phenylbenzamide derivatives for their antiviral activity against multiple strains of EV71. The results indicated that modifications at specific positions on the benzene rings significantly influenced antiviral potency, suggesting structure-activity relationships that could guide further development .
-
Antibacterial Activity :
- Research has shown that certain derivatives exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The compounds were tested using standard broth microdilution methods to determine minimum inhibitory concentrations (MICs), demonstrating their potential as new antimicrobial agents .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
